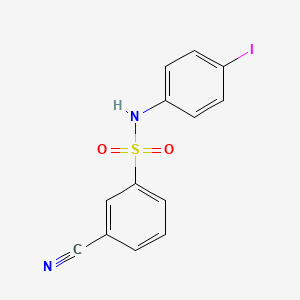
3-cyano-N-(4-iodophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(4-iodophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₃H₉IN₂O₂S. It is characterized by the presence of a cyano group, an iodophenyl group, and a benzenesulfonamide moiety.
Preparation Methods
The synthesis of 3-cyano-N-(4-iodophenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and benzenesulfonyl chloride.
Reaction Conditions: The reaction between 4-iodoaniline and benzenesulfonyl chloride is carried out under controlled conditions, often in the presence of a base such as triethylamine. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Chemical Reactions Analysis
3-cyano-N-(4-iodophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can undergo reduction to form primary amines, while the sulfonamide moiety can be oxidized to form sulfonic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
3-cyano-N-(4-iodophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of sulfonamide derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 3-cyano-N-(4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .
Comparison with Similar Compounds
3-cyano-N-(4-iodophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(4-bromophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of iodine.
N-(4-chlorophenyl)benzenesulfonamide: Contains a chlorine atom instead of iodine.
N-(4-fluorophenyl)benzenesulfonamide: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives .
Properties
IUPAC Name |
3-cyano-N-(4-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-11-4-6-12(7-5-11)16-19(17,18)13-3-1-2-10(8-13)9-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZSRWZRHNKRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














